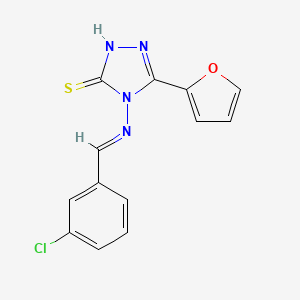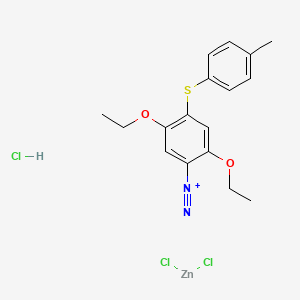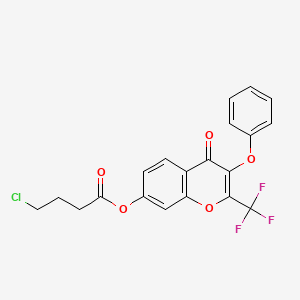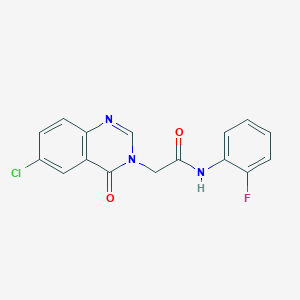
N-(p-Toluenesulfonyl)iminotriphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Toluenesulfonyl)iminotriphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorane group bonded to an iminotoluenesulfonyl moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(p-Toluenesulfonyl)iminotriphenylphosphorane can be synthesized through the reaction of p-toluenesulfonyl azide with triphenylphosphine. The reaction typically occurs in the presence of a copper catalyst, such as copper(I) salicylate, under mild conditions . The reaction proceeds via the formation of a copper-tosylnitrene intermediate, which subsequently reacts with triphenylphosphine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Toluenesulfonyl)iminotriphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amines.
Substitution: The iminophosphorane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as organolithium reagents and Grignard reagents.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and various substituted phosphoranes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(p-Toluenesulfonyl)iminotriphenylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of nitrogen-containing compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(p-Toluenesulfonyl)iminotriphenylphosphorane involves the transfer of the iminophosphorane group to various substrates. This transfer is facilitated by the formation of a reactive intermediate, such as a copper-tosylnitrene species, which then interacts with the target molecule to form the desired product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrate and the specific reaction conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(p-Toluenesulfonyl)iminotriphenylphosphorane include:
- N-(p-Toluenesulfonyl)amides
- N-(p-Toluenesulfonyl)aziridines
- N-(p-Toluenesulfonyl)carbamates .
Uniqueness
This compound is unique due to its ability to act as a versatile reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds. Its stability and reactivity under mild conditions make it a valuable tool in both academic and industrial research .
Propriétés
Numéro CAS |
1058-14-6 |
|---|---|
Formule moléculaire |
C25H22NO2PS |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
4-methyl-N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C25H22NO2PS/c1-21-17-19-25(20-18-21)30(27,28)26-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
Clé InChI |
FHHPERLQHAXEQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972501.png)


![(5E)-2-(4-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972524.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972532.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972547.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)
